molecular formula C12H10BrClN2O2 B15072968 Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate CAS No. 1260897-33-3

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate

Cat. No.: B15072968
CAS No.: 1260897-33-3
M. Wt: 329.57 g/mol
InChI Key: LRWSHASQQLNCJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate typically involves the reaction of 6-bromo-4-chloroquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride .

Scientific Research Applications

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound makes it distinct and potentially useful for specific applications .

Properties

CAS No.

1260897-33-3

Molecular Formula

C12H10BrClN2O2

Molecular Weight

329.57 g/mol

IUPAC Name

ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate

InChI

InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3

InChI Key

LRWSHASQQLNCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

Origin of Product

United States

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